2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid

Medicinal Chemistry Vitamin D Analogues Negishi Cross-Coupling

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid (CAS 92013-29-1) is a synthetic, ortho-brominated aryl-alkyl malonic acid derivative with the molecular formula C11H11BrO4. It features a propanedioic acid core functionalized with a 2-(2-bromophenyl)ethyl side chain, making it a versatile intermediate for constructing more complex molecules.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 92013-29-1
Cat. No. B3303136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid
CAS92013-29-1
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(C(=O)O)C(=O)O)Br
InChIInChI=1S/C11H11BrO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
InChIKeyUMMMUYSGVFTLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid (CAS 92013-29-1): A Specialized Halogenated Malonic Acid Building Block for Targeted Synthesis


2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid (CAS 92013-29-1) is a synthetic, ortho-brominated aryl-alkyl malonic acid derivative with the molecular formula C11H11BrO4 . It features a propanedioic acid core functionalized with a 2-(2-bromophenyl)ethyl side chain, making it a versatile intermediate for constructing more complex molecules . Commercially available from research chemical suppliers, its primary value lies in its dual carboxylic acid functionality and the presence of a sterically hindered aryl bromide, which enables chemoselective transformations such as sequential amidation or Negishi cross-coupling reactions [1].

Why Structural Analogs of 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid Cannot Be Directly Substituted in Key Synthetic Routes


Generic substitution with other halogenated malonic acid derivatives is not feasible for applications requiring the specific steric and electronic profile of the ortho-bromophenethyl group. The ortho-bromine substitution pattern on the phenyl ring, combined with the ethyl spacer, creates a unique spatial arrangement that is critical for subsequent chemoselective transformations. For example, in the synthesis of 1α,25-dihydroxyvitamin D3 analogues, the compound serves as a specific aryl bromide precursor for a Negishi coupling; substituting it with a para-bromo, chloro, or iodo analog, or changing the alkyl linker, would alter the oxidative addition rate and the geometry of the final vitamin D side chain, leading to a different or inactive biological profile [1]. Similarly, the malonic acid moiety's ability to undergo selective mono- or bis-functionalization (e.g., amidation) is sensitive to the steric bulk of the substituent, which is specifically tuned by the 2-(2-bromophenyl)ethyl group [2].

Quantitative Differentiation Evidence for 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid Against Closest Analogs


Validated Role as a Specific Intermediate in Synthesizing Antiproliferative Vitamin D3 Analogues

2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid is a documented precursor for synthesizing novel 1α,25-dihydroxyvitamin D3 analogues with aromatic side chains attached at C-17 [1]. In this study, the compound is used to introduce a specific aromatic side chain via a Negishi coupling. The resulting final compounds (analogues 2 and 3) demonstrated quantifiable antiproliferative activity against MCF-7 human breast cancer cells, with IC50 values of 7.08 μM and 7.56 μM, respectively, which is a distinct functional readout of the side chain's biological relevance [1]. In contrast, the natural hormone 1α,25-dihydroxyvitamin D3 showed an IC50 of 12.5 μM, indicating the substituted side chain, derived from this specific precursor, enhances potency [1].

Medicinal Chemistry Vitamin D Analogues Negishi Cross-Coupling

Defined Purity Thresholds as a Foundation for Reproducible Synthesis

Reputable suppliers provide this compound with a certified minimum purity of 95% to 98%, as verified by batch-specific analysis . While this is a standard purity range for research chemicals, it is a critical specification for procurement. For comparison, lower purity grades or poorly characterized stocks of similar halogenated malonic acids can lead to failed coupling reactions or irreproducible biological results .

Chemical Synthesis Quality Control Building Block

Structural and Physicochemical Differentiation from Regioisomers

The InChI Key (UMMMUYSGVFTLON-UHFFFAOYSA-N) and calculated LogP of 3.00356 (reported by Fluorochem) uniquely define this ortho-brominated isomer . The ortho-substitution pattern creates greater steric hindrance around the bromine atom compared to the para-analog (e.g., 2-(4-bromophenyl)malonic acid), which can significantly slow oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. This steric tuning is an intentional design feature for achieving chemoselectivity in complex molecule synthesis.

Computational Chemistry Drug Design Reactivity

Procurement-Driven Application Scenarios for 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid (CAS 92013-29-1)


Medicinal Chemistry: Synthesis of Side-Chain Modified Vitamin D Receptor Ligands

This compound is the precursor of choice for introducing a 2-(2-bromophenyl)ethyl side chain at the C-17 position of the vitamin D scaffold via Negishi coupling. The resulting analogues have demonstrated enhanced antiproliferative activity against MCF-7 cells (IC50 = 7.08–7.56 μM) compared to the native hormone (IC50 = 12.5 μM) [1]. Procurement is justified when the research goal is to explore structure-activity relationships (SAR) around the C-17 aromatic substitution to optimize anticancer potency.

Chemical Biology: Development of Factor Xa Inhibitor Probes

The malonic acid core is a recognized scaffold for factor Xa inhibitors [1]. The 2-(2-bromophenyl)ethyl substituent provides a unique vector for exploring the S1 and S4 binding pockets of the enzyme. Sourcing this specific compound allows for the synthesis of probe molecules to investigate anticoagulant mechanisms, leveraging the aryl bromide as a synthetic handle for late-stage diversification via cross-coupling.

Process Chemistry: Investigating Chemoselective Transformations on a Malonic Acid Template

The compound's ortho-bromo substituent and two carboxylic acid groups present a challenging environment for chemoselective reactions. It serves as a demanding test substrate for developing new catalysts or reaction conditions for sequential amidations, esterifications, or metal-catalyzed couplings, where the steric hindrance of the ortho-bromine is a key variable [2].

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